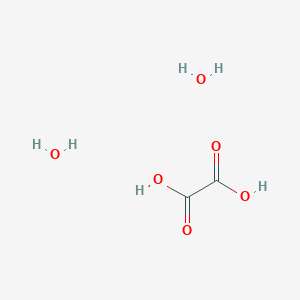

Oxalic acid dihydrate

描述

准备方法

合成路线和反应条件: 草酸二水合物可以通过多种方法合成:

碳水化合物氧化: 该方法涉及使用浓硝酸氧化碳水化合物,如糖、葡萄糖或淀粉。

一氧化碳合成: 该方法使用一氧化碳和氢氧化钠生产草酸钠,然后将其酸化生成草酸.

工业生产方法:

硝酸氧化: 这是最常见的工业方法,其中碳水化合物使用硝酸氧化。

纤维素水解: 在这种方法中,纤维素在高温下用熔融的草酸二水合物处理,以生产草酸.

化学反应分析

草酸二水合物经历各种化学反应,包括:

科学研究应用

Industrial Applications

Oxalic acid dihydrate is widely utilized in industrial processes due to its strong reducing properties and ability to form complexes with metal ions. Key applications include:

- Metal Treatment and Cleaning : It is commonly used for rust removal and surface treatment of metals. The compound effectively dissolves rust and stains, making it valuable in maintenance and restoration tasks .

- Textile Industry : As a mordant, this compound enhances dye adhesion to fabrics, resulting in more vibrant colors and improved wash fastness. This application is crucial in the dyeing process for textiles .

- Wood Restoration : The compound acts as a bleaching agent for wood, effectively removing black stains caused by water penetration .

Analytical Chemistry

In analytical chemistry, this compound serves several important functions:

- Reagent in Titrations : It is often employed as a standard reagent in titrations due to its well-defined stoichiometry and solubility profile .

- Buffering Agent : It functions as a buffer in chromatographic separations, helping to maintain pH stability during various analytical procedures .

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry:

- Synthesis of Antibiotics : It is involved in the production of antibiotics such as oxytetracycline and chloramphenicol. The compound acts as a key intermediate in the synthesis pathways of these essential medications .

- Purification Processes : The compound is utilized in the purification of various pharmaceutical products, helping to remove impurities effectively .

Environmental Applications

The environmental significance of this compound is notable:

- Water Treatment : It is used in water treatment plants to precipitate calcium from wastewater, thus aiding in the reduction of hardness in water systems .

- Decontamination Efforts : Recent studies have explored its use in the destruction of oxalic acid effluents from nuclear sites, highlighting its potential for environmental remediation .

Research Applications

This compound has been investigated for various research purposes:

- Phase Change Material : Research indicates that it can be used as a phase change material (PCM) for thermal energy storage applications, providing an efficient way to manage energy use .

- Actinometry : It serves as an actinometer for measuring light energies involved in photochemical reactions, making it valuable in studies related to photochemistry .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Industrial Cleaning | Rust removal, metal surface treatment | Strong reducing agent |

| Textile Industry | Mordant for dyeing processes | Enhances dye adhesion |

| Wood Restoration | Bleaching agent for wood | Removes water stains |

| Analytical Chemistry | Reagent for titrations, buffering agent | High solubility |

| Pharmaceutical Industry | Intermediate in antibiotic synthesis | Purification agent |

| Environmental Science | Water treatment, decontamination | Precipitates calcium |

| Research | Phase change material, actinometry | Useful for thermal energy management |

Case Studies

-

Metal Surface Treatment :

A study demonstrated the effectiveness of this compound in removing corrosion products from steel surfaces. The results showed significant improvement in surface quality after treatment, indicating its industrial relevance. -

Textile Dyeing :

In textile applications, experiments revealed that fabrics treated with this compound exhibited enhanced color retention compared to untreated fabrics. This underscores its importance as a mordant. -

Environmental Remediation :

Research conducted at the Sellafield nuclear site highlighted methods for degrading oxalic acid effluents using various chemical treatments involving this compound. Results indicated successful reduction of contaminants over time.

作用机制

相似化合物的比较

草酸二水合物可以与其他二羧酸进行比较:

琥珀酸: 与草酸不同,琥珀酸酸性较弱,不与钙形成不溶性配合物.

类似化合物:

- 琥珀酸

- 丙二酸

- 酒石酸

- 富马酸

草酸二水合物以其强酸性、与钙形成不溶性配合物的能力及其在各个领域的广泛应用而脱颖而出。

生物活性

Oxalic acid dihydrate (OAD), a dicarboxylic acid with the formula , is an important compound found in various plants and is produced endogenously in the human body. This article explores the biological activities of this compound, focusing on its antimicrobial, antioxidant, and metabolic properties, supported by recent studies and findings.

This compound exists as a white crystalline solid and is highly soluble in water. Its structure features two carboxylic acid groups, which contribute to its acidic properties. The dissociation of these groups allows OAD to act as a strong acid, comparable to some mineral acids. Its ability to form chelates with metal ions enhances its biological activity, particularly in antimicrobial and antioxidant applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Asian Journal of Pharmaceutical and Clinical Research evaluated the antimicrobial activity of sodium cadmium oxalate dihydrate, derived from oxalic acid, using the agar well diffusion method. The results indicated that this compound effectively inhibited the growth of various bacterial strains, suggesting that OAD's chelation properties enhance its antimicrobial efficacy by disrupting microbial cell membranes .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that at a concentration of 100 µg/ml, sodium cadmium oxalate dihydrate exhibited an impressive free radical scavenging activity of 84%, outperforming ascorbic acid at the same concentration . This suggests that OAD may play a role in mitigating oxidative stress associated with various diseases.

Table 2: Antioxidant Activity Comparison

| Compound | Scavenging Activity (%) | Concentration (µg/ml) |

|---|---|---|

| Sodium Cadmium Oxalate Dihydrate | 84±0.13 | 100 |

| Ascorbic Acid | 75±0.2 | 100 |

Metabolic Role

This compound is also recognized for its role in human metabolism. It is produced from the metabolism of glyoxylic acid and ascorbic acid and participates in various biochemical pathways. While it is naturally present in many foods—such as spinach, rhubarb, and cocoa—high concentrations can lead to adverse health effects, including kidney stone formation due to calcium oxalate crystallization .

Case Studies

- Case Study on Kidney Stones : A population-based study indicated a correlation between high dietary intake of oxalate-rich foods and increased risk of calcium oxalate kidney stones. This underscores the dual nature of OAD; while it possesses beneficial biological activities, excessive consumption can lead to health complications.

- Antioxidant Effects in Disease Models : Another study investigated the protective effects of OAD against oxidative stress-induced damage in cellular models. The findings suggested that OAD could mitigate cellular damage caused by reactive oxygen species (ROS), providing insights into its potential therapeutic applications for conditions like neurodegenerative diseases .

常见问题

Basic Research Questions

Q. How can oxalic acid dihydrate be used to prepare standardized solutions for acid-base titrations?

this compound is a primary standard due to its high purity and stability. To prepare a 0.1 M solution:

Accurately weigh 6.303 g (molar mass = 126.066 g/mol) of this compound.

Dissolve in distilled water and transfer to a 500 mL volumetric flask.

Dilute to the mark and homogenize. Calibrate using sodium hydroxide (NaOH) titrant, ensuring equivalence at a 1:2 molar ratio (oxalic acid:NaOH). Validate via triplicate trials with <1% relative standard deviation (RSD) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Storage: Keep in airtight containers away from bases and oxidizing agents. Label with GHS hazard codes (e.g., H302, H312).

- Spill Management: Neutralize with calcium carbonate and dispose as hazardous waste .

Q. How does this compound interact with metal ions in environmental aerosol studies?

this compound in aerosols acts as a chelating agent, forming complexes with Fe³⁺, Cu²⁺, and Al³⁺. These interactions influence cloud condensation nuclei (CCN) activity. Use Raman spectroscopy or ion chromatography to quantify metal-oxalate complexes in particulate matter. Note that hydration state (anhydrous vs. dihydrate) affects solubility and hygroscopicity, altering CCN efficiency .

Advanced Research Questions

Q. What experimental strategies optimize this compound recovery in green solvent systems (e.g., deep eutectic solvents)?

- Recrystallization: After cellulose extraction, filter residues and cool filtrate to 4°C to precipitate this compound. Purity is confirmed via FTIR (C=O stretch at 1720 cm⁻¹) and NMR (δ 5.3 ppm for water protons) .

- Solvent-Free Reactions: Utilize its low melting point (104–106°C) for molten-phase esterification of cellulose at 110°C. Post-reaction, wash products with ethanol via Soxhlet extraction to remove unreacted acid .

Q. How does this compound catalyze sulfide oxidation to sulfoxides, and what kinetic parameters govern this process?

- Mechanism: In the presence of H₂O₂, this compound generates peroxyoxalate intermediates, facilitating electrophilic oxidation of sulfides.

- Kinetic Analysis: Monitor reaction progress via GC-MS or iodometric titration. Rate constants (k) are pH-dependent, with optimal activity at pH 2–3. Calculate activation energy (Eₐ) using the Arrhenius equation under controlled temperatures (25–40°C) .

Q. What methods resolve contradictions in vapor pressure data for this compound in atmospheric studies?

Discrepancies arise from hydration state transitions and measurement techniques:

- Efflorescence vs. Deliquescence: Use electrodynamic balance (EDB) experiments to track vapor pressure (p) at 267–290 K. Compare with UNIFAC-Peng model predictions.

- Activity Coefficient Adjustments: For supercooled melts, apply the Peng-Robinson equation of state. Reported p° for dihydrate ranges 2.9×10⁻² Pa (liquid) to 1.5×10⁻³ Pa (solid) at 298 K. Validate via Raman spectroscopy to confirm phase (anhydrous vs. dihydrate) .

Q. How can seeding techniques control particle size distribution in this compound crystallization?

- Seed Preparation: Generate 250 µm seeds via antisolvent crystallization (ethanol/water, 70:30 v/v).

- Batch Crystallization: Add seeds (0.5% w/w) to saturated solutions at 40°C. Apply linear cooling (1°C/min) to 25°C.

- Analysis: Use laser diffraction (Mastersizer) to measure size distribution. Optimal supersaturation (S = 1.2–1.5) minimizes agglomeration .

Q. What role does this compound play in cellulose nanofibril (CNF) production, and how is its efficiency quantified?

- Hydrolysis: At 110°C, molten this compound cleaves β-1,4-glycosidic bonds, reducing cellulose crystallinity.

- Efficiency Metrics: Measure degree of polymerization (DP) via viscometry and carboxyl content via conductometric titration. Typical yields: 70–85% CNF with 5–20 nm diameters .

Q. Methodological Considerations for Data Interpretation

- Contradictory Solubility Data: Cross-reference solubility values (e.g., 14.3 g/100 mL at 20°C vs. 34.2 g/100 mL at 90°C) with DSC to detect polymorphic transitions .

- Environmental Impact Assessments: Quantify oxalate biodegradation in soil via LC-MS/MS, noting half-life (t₁/₂ = 7–14 days) under aerobic conditions .

属性

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075003 | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 13-14 | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 g/cm³ | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6153-56-6 | |

| Record name | Oxalic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101-102 °C | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。